molecular formula C11H13N3OS B11050158 5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one

5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B11050158
M. Wt: 235.31 g/mol
InChI Key: YUVRFHLGJYPEST-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Cycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one: This compound consists of a cyclooctane ring fused with a thieno-triazine ring system. The “4(3H)-one” part indicates a ketone group at position 4.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One efficient method involves the following steps:

    Construction of the Thieno-Triazine Ring: Start with a suitable precursor (e.g., 2-aminothiophene) and cyclize it with a triazine derivative (e.g., cyanuric chloride) to form the thieno-triazine ring.

    Hydrogenation: Reduce the double bonds in the thieno-triazine ring using hydrogen gas and a suitable catalyst to obtain the hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves scalable reactions and purification techniques.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can convert the ketone group to a hydroxyl group or other functional groups.

    Substitution: Substituents can be introduced at different positions on the ring system.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Scientific Research Applications

This compound finds applications in diverse fields:

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While unique, it shares features with related compounds:

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C11H13N3OS/c15-10-9-7-5-3-1-2-4-6-8(7)16-11(9)13-14-12-10/h1-6H2,(H,12,13,15)

InChI Key

YUVRFHLGJYPEST-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=NNC3=O

Origin of Product

United States

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